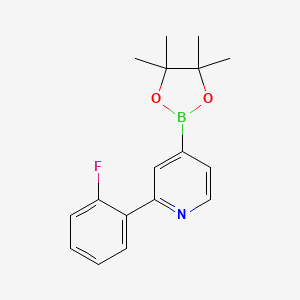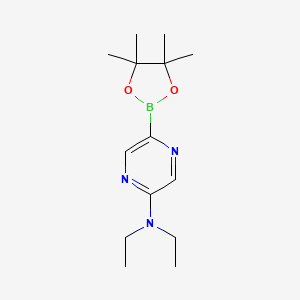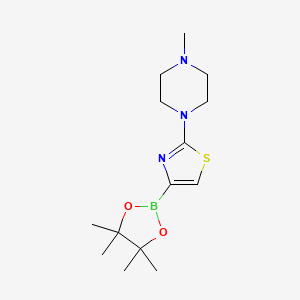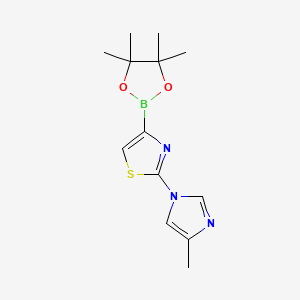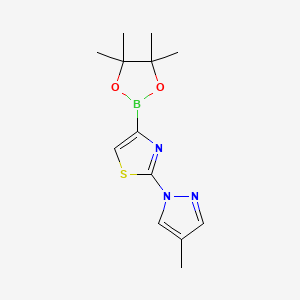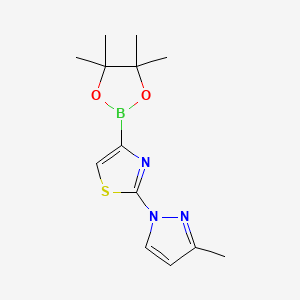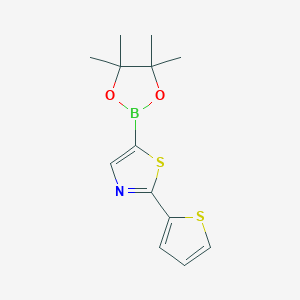
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester (TBTBP) is an important and widely used chemical compound in the field of scientific research. It is a versatile molecule that has many applications in various fields, including medicinal chemistry, organic synthesis, and materials science. TBTBP is a boronic acid pinacol ester, which is a type of organoboron compound. This compound has many unique properties that make it useful for a variety of research applications.
Scientific Research Applications
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst for the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used as a ligand for metal complexes, which are important for the study of biological systems. Additionally, this compound has been used in the synthesis of polymeric materials. These materials have applications in the fields of electronics, optoelectronics, and energy storage.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester is not fully understood. However, it is believed that the boron atom of the compound binds to the sulfur atom of the thiophene ring, forming a strong bond. This bond is thought to be responsible for the catalytic activity of this compound. Additionally, the boron atom is thought to be responsible for the electron-donating properties of the molecule, which can be used to activate other molecules in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound can affect the activity of certain enzymes, which can lead to changes in biochemical pathways. Additionally, this compound may have an effect on the activity of certain hormones, which can lead to changes in physiological processes.
Advantages and Limitations for Lab Experiments
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester has several advantages for use in lab experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for use in research. However, this compound is also a volatile compound, which can make it difficult to handle and store.
Future Directions
There are many potential future directions for 2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester research. One potential direction is the development of new synthetic methods for the production of this compound. Additionally, research could focus on the development of new catalysts based on this compound, which could be used in a variety of synthetic reactions. Furthermore, research could focus on the development of new materials based on this compound, which could have applications in the fields of electronics, optoelectronics, and energy storage. Finally, research could focus on the biochemical and physiological effects of this compound, which could lead to the development of new drugs or treatments.
Synthesis Methods
2-(Thiophen-2-yl)thiazole-5-boronic acid pinacol ester can be synthesized using several different methods. One of the most common methods is the reaction of thiophene-2-boronic acid pinacol ester with thiazole-5-boronic acid. This reaction is catalyzed by an aqueous base, such as sodium hydroxide or potassium hydroxide. Other methods of synthesis include the reaction of thiophene-2-boronic acid pinacol ester with thiazole-5-boronic acid pinacol ester, or the reaction of thiophene-2-boronic acid pinacol ester with thiazole-5-boronic acid chloride.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-8-15-11(19-10)9-6-5-7-18-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHJNAILJLFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



